
2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and agrochemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, biological activity, and structural analysis, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves starting materials such as 4-fluoro-aniline and various acetate derivatives. For instance, a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using similar starting materials and confirmed by 1H NMR, IR, mass spectrum, and elemental analyses . This suggests that the synthesis of the compound might also involve similar techniques and analytical methods to confirm its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined using X-ray single-crystal determination, which provided detailed information about the molecular packing and hydrogen bonding interactions within the crystal . This indicates that X-ray crystallography could be a valuable tool for analyzing the molecular structure of "2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide."
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and are often tailored to achieve specific biological activities. For example, the synthesis of opioid kappa agonists involved the introduction of various substituents and the exploration of different N-acyl, N-alkyl, and amino functions . This demonstrates the importance of chemical modifications in achieving desired biological properties, which may also apply to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are crucial for their practical applications. For instance, the stability of a flavoring substance was evaluated under conditions where it could be subject to phototransformation, and its safety was assessed based on dietary exposure levels . Similarly, the physical and chemical properties of "2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" would need to be thoroughly analyzed to determine its suitability for specific applications.
Relevant Case Studies
Case studies involving related compounds provide insights into their potential applications. For example, certain acetamide derivatives exhibited herbicidal activities against dicotyledonous weeds, which were evaluated in greenhouse bioassays . Another study reported on the potent thrombin inhibitory activity of 2-(2-chloro-6-fluorophenyl)acetamides, which could be relevant for anticoagulant drug development . These case studies highlight the diverse applications of acetamide derivatives in agriculture and medicine, which could also be relevant for the compound under analysis.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship
This compound belongs to a class of compounds known for their potential in synthesizing new functionalized derivatives that exhibit significant biological activities. For instance, research on related pyridine linked various substituted thiazole hybrids has highlighted synthetic strategies and cytotoxic properties against various cancer cell lines, suggesting a promising avenue for anticancer drug development (Alaa M. Alqahtani, A. Bayazeed, 2020). These studies emphasize the compound's role in the design of molecules with potential therapeutic applications.
Photoreactions and Chemical Stability
Investigations into the photoreactions of related compounds, such as flutamide, in different solvents have provided insights into their stability and reactivity under UV light, offering valuable information for the development of photostable drugs and chemicals (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).
Metal Ion Detection and Imaging
Certain derivatives have been explored for their applications in detecting metal ions and imaging. For instance, studies on diamine-salicylaldehyde derivatives have shown their effectiveness in chelating metal ions, such as Zn2+, which can be utilized in cellular metal staining and fluorescence methods for biological research (W. Hong, Chu‐Chieh Lin, Tung-Sheng Hsieh, Cheng-Chung Chang, 2012).
Anticancer Activity
Research on thiazole-pyridine compounds, incorporating the phenoxyacetamide moiety, has demonstrated significant anticancer activity against various cancer cell lines, including breast and liver cancer. This highlights the compound's utility in the synthesis of anticancer agents (A. Bayazeed, R. Alnoman, 2020).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-4-1-2-5-16(15)23-12-18(22)21-10-13-8-14(11-20-9-13)17-6-3-7-24-17/h1-9,11H,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVVZNPUIBVWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

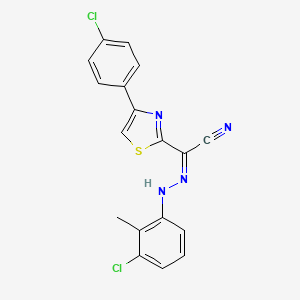
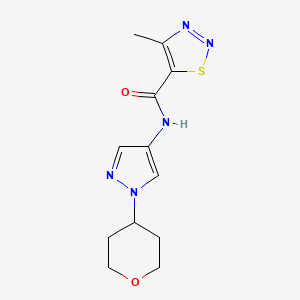
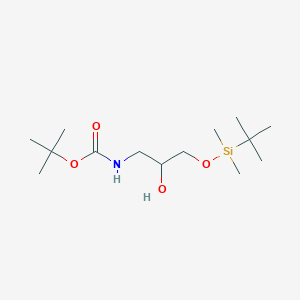
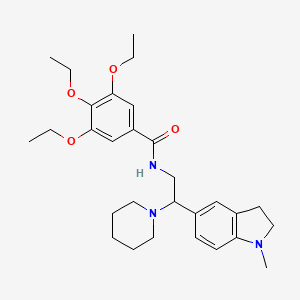
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)
![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)
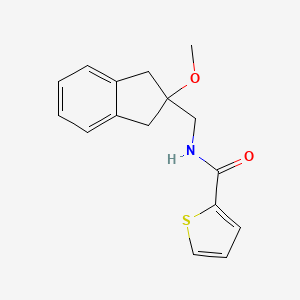
![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
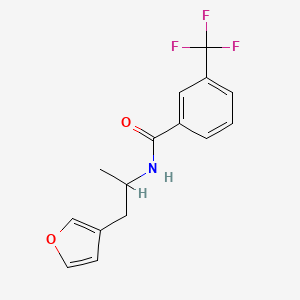

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)